molecular formula C9H8Cl2N2O B2888152 6,7-Dichloro-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one CAS No. 1267589-85-4

6,7-Dichloro-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one

Cat. No. B2888152
CAS RN: 1267589-85-4
M. Wt: 231.08
InChI Key: HJAHWUCQCIIYHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular formula for “6,7-Dichloro-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one” is C9H8Cl2N2O . The exact molecular structure is not available in the literature.

Scientific Research Applications

Synthesis of Novel Compounds

The synthesis and characterization of derivatives of 6,7-Dichloro-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one have been extensively studied for their potential applications in various fields. For instance, the synthesis of 2,3-Dichloroquinoxaline and its derivatives with malononitrile and ethyl cyanoacetate to yield a variety of 3-chloro-2-(cyanomethylene)- 1,2-dihydroquinoxaline derivatives showcases the versatility of the parent compound in synthesizing novel molecules with potential biological and industrial applications (Obafemi & Pfleiderer, 2004).

Pharmaceutical and Biological Research

Quinoxaline derivatives have been explored for their antimicrobial properties, demonstrating the significance of the core structure of 6,7-Dichloro-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one in the development of new antimicrobial agents. A study highlighted the synthesis of various quinoxaline derivatives aimed at optimizing antimicrobial activity, which underscores the potential of these compounds in pharmaceutical applications (Singh et al., 2010).

Analytical Chemistry Applications

The compound and its derivatives are also used in analytical chemistry as derivatizing agents or standards in assays. For instance, methylglyoxal, a compound of interest in both chemical and biological systems, can be assayed by derivatization with 1,2-diamino-4,5-dimethoxybenzene to form 6,7-dimethoxy-2-methylquinoxaline. This application highlights the role of quinoxaline derivatives in enhancing the detection and quantification of specific molecules in complex mixtures (McLellan & Thornalley, 1992).

Chemical Properties and Reactions

The chemical properties and reaction mechanisms of quinoxaline derivatives are of considerable interest. For example, the study of tautomerism in 3-alkoxycarbonylmethylene-2-oxo-1,2,3,4-tetrahydroquinoxaline derivatives provides insights into the chemical behavior of these compounds, which is crucial for their application in synthetic chemistry and the development of new materials (Chapman, 1966).

properties

IUPAC Name

6,7-dichloro-1-methyl-3,4-dihydroquinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2N2O/c1-13-8-3-6(11)5(10)2-7(8)12-4-9(13)14/h2-3,12H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJAHWUCQCIIYHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CNC2=CC(=C(C=C21)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-Dichloro-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.